![molecular formula C13H13ClN4O B10778886 [(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea](/img/structure/B10778886.png)
[(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea is a synthetic organic compound characterized by the presence of a pyrrole ring, a phenyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea typically involves the reaction of 4-chloro-3-pyrrol-1-ylphenylamine with an appropriate isocyanate under controlled conditions. The reaction is carried out in a suitable solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Ammonia in ethanol at reflux temperature.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with hydrogen atoms replacing the chlorine atom.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or mechanical strength.
Mechanism of Action
The mechanism of action of [(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by blocking their active sites or modulate receptor function by binding to receptor sites and influencing signal transduction pathways.
Comparison with Similar Compounds
[(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea can be compared to other similar compounds, such as:
[(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]thiourea: Similar structure but contains a sulfur atom instead of an oxygen atom in the urea moiety.
[(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]carbamate: Contains a carbamate group instead of a urea group.
[(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]guanidine: Contains a guanidine group instead of a urea group.
These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the unique characteristics of this compound.
Properties
Molecular Formula |
C13H13ClN4O |
|---|---|
Molecular Weight |
276.72 g/mol |
IUPAC Name |
[(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea |
InChI |
InChI=1S/C13H13ClN4O/c1-9(16-17-13(15)19)10-4-5-11(14)12(8-10)18-6-2-3-7-18/h2-8H,1H3,(H3,15,17,19)/b16-9- |
InChI Key |
LJPBPZVMXOSHCQ-SXGWCWSVSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)N)/C1=CC(=C(C=C1)Cl)N2C=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC(=C(C=C1)Cl)N2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


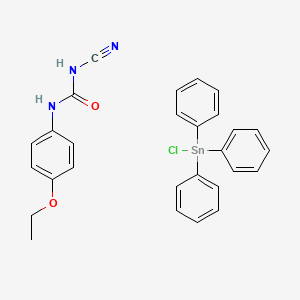
![2-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B10778817.png)

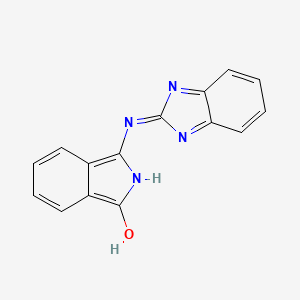
![Benzonitrile,4-[[5-methoxy-2-(methylthio)-4-pyrimidinyl]amino]-](/img/structure/B10778841.png)
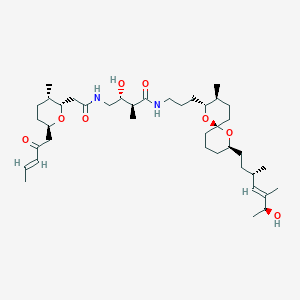

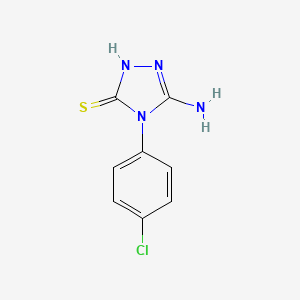
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B10778875.png)
![2,6-difluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B10778882.png)
![methanesulfonic acid;methyl N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate](/img/structure/B10778891.png)
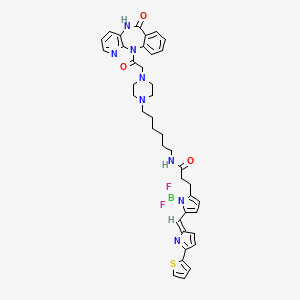

![(1R,2S,9S,12S,13R,16S)-9,13-dimethyl-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-4(8),5,18-trien-16-ol](/img/structure/B10778903.png)
